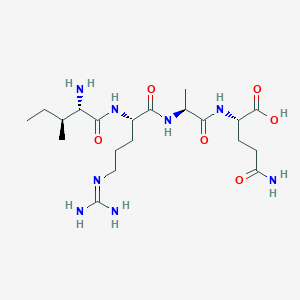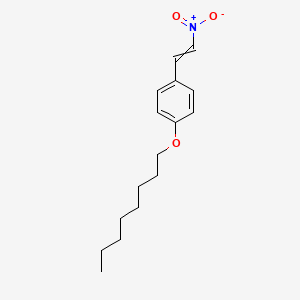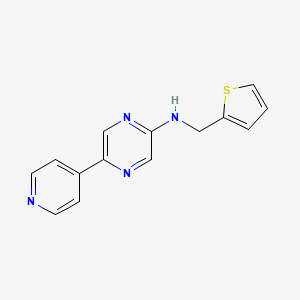![molecular formula C9H11Cl2N2O4P B12535324 Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- CAS No. 651731-57-6](/img/structure/B12535324.png)
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- is a chemical compound with the molecular formula C9H11Cl2N2O4P It is known for its unique structure, which includes a phosphoramidic dichloride group attached to a 3,4-dimethoxyphenylamino carbonyl group
Preparation Methods
The synthesis of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- typically involves the reaction of 3,4-dimethoxyaniline with phosphoryl chloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Chemical Reactions Analysis
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and the corresponding amine.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- involves its reactivity with nucleophiles and electrophiles. The phosphoramidic dichloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- can be compared with other phosphoramidic dichloride compounds, such as:
- Phosphoramidic dichloride, [[(4-methoxyphenyl)amino]carbonyl]-
- Phosphoramidic dichloride, [[(2,4-dimethoxyphenyl)amino]carbonyl]-
These compounds share similar reactivity but differ in the substituents on the phenyl ring, which can influence their chemical properties and applications.
Properties
CAS No. |
651731-57-6 |
|---|---|
Molecular Formula |
C9H11Cl2N2O4P |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C9H11Cl2N2O4P/c1-16-7-4-3-6(5-8(7)17-2)12-9(14)13-18(10,11)15/h3-5H,1-2H3,(H2,12,13,14,15) |
InChI Key |
GUWRTVAIUMEONR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NP(=O)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)


![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)

![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
